5-Difluoromethoxy-2-Methyl-1H-Benzoimidazole 5-Difluoromethoxy-2-Methyl-1H-Benzoimidazole
Brand Name: Vulcanchem
CAS No.: 951625-87-9
VCID: VC20135287
InChI: InChI=1S/C9H8F2N2O/c1-5-12-7-3-2-6(14-9(10)11)4-8(7)13-5/h2-4,9H,1H3,(H,12,13)
SMILES:
Molecular Formula: C9H8F2N2O
Molecular Weight: 198.17 g/mol

5-Difluoromethoxy-2-Methyl-1H-Benzoimidazole

CAS No.: 951625-87-9

Cat. No.: VC20135287

Molecular Formula: C9H8F2N2O

Molecular Weight: 198.17 g/mol

* For research use only. Not for human or veterinary use.

5-Difluoromethoxy-2-Methyl-1H-Benzoimidazole - 951625-87-9

Specification

CAS No. 951625-87-9
Molecular Formula C9H8F2N2O
Molecular Weight 198.17 g/mol
IUPAC Name 6-(difluoromethoxy)-2-methyl-1H-benzimidazole
Standard InChI InChI=1S/C9H8F2N2O/c1-5-12-7-3-2-6(14-9(10)11)4-8(7)13-5/h2-4,9H,1H3,(H,12,13)
Standard InChI Key LARJEMHCOKVSNG-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(N1)C=C(C=C2)OC(F)F

Introduction

Chemical and Structural Properties

Molecular Architecture

The core structure of 5-Difluoromethoxy-2-Methyl-1H-Benzoimidazole consists of a benzimidazole scaffold—a fused bicyclic system comprising a benzene ring and an imidazole moiety. Key substituents include:

  • A difluoromethoxy group (-OCF2_2H) at the 5-position of the benzene ring, which enhances electron-withdrawing effects and metabolic stability.

  • A methyl group (-CH3_3) at the 2-position of the imidazole ring, influencing steric interactions and binding affinity .

The compound’s IUPAC name, 6-(difluoromethoxy)-2-methyl-1H-benzimidazole, reflects this substitution pattern. Its canonical SMILES string, CC1=NC2=C(N1)C=C(C=C2)OC(F)F, provides a machine-readable representation of its connectivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H8F2N2O\text{C}_9\text{H}_8\text{F}_2\text{N}_2\text{O}
Molecular Weight198.17 g/mol
DensityNot reported
Melting/Boiling PointNot reported
Purity98% (commercial samples)

The absence of reported density and thermal properties underscores the need for further experimental characterization.

Spectral and Computational Data

  • InChI Key: LARJEMHCOKVSNG-UHFFFAOYSA-N

  • PubChem CID: 45934256
    Quantum mechanical calculations predict moderate lipophilicity (logP2.1\log P \sim 2.1), suggesting favorable membrane permeability. The difluoromethoxy group’s electronegativity may polarize the benzene ring, potentially enhancing interactions with biological targets.

Synthesis and Manufacturing

Challenges in Synthesis

  • Regioselectivity: Ensuring proper orientation of the difluoromethoxy and methyl groups.

  • Stability of Intermediates: The difluoromethoxy group’s sensitivity to hydrolysis necessitates anhydrous conditions.

Biological Activity and Mechanisms

Anticancer Properties

The methyl and difluoromethoxy groups may enhance interactions with oncogenic targets:

  • Tyrosine Kinase Inhibition: Benzimidazoles often block ATP-binding pockets in kinases.

  • DNA Topoisomerase Interference: Planar benzimidazole cores intercalate DNA, disrupting replication.

Table 2: Comparative Bioactivity of Benzimidazole Derivatives

CompoundTargetIC50_{50} (nM)Source
5-Difluoromethoxy-2-Methyl*Hypothetical kinase
Albendazoleβ-Tubulin120
OmeprazoleH+/K+ ATPase1,500

*Predicted based on structural analogs.

SupplierPurityPackagingPrice Range (USD)
ASDI Incorporated98%1g – 100g$50 – $2,000
EvitaChem98%5g – 25g$200 – $1,500
RR Scientific98%1g – 100g$75 – $2,500

Prices vary with scale, reflecting synthesis costs and demand.

Research Applications

  • Medicinal Chemistry: As a scaffold for developing kinase inhibitors or antimicrobial agents.

  • Chemical Biology: Probing enzyme active sites via fluorine NMR or X-ray crystallography.

Future Directions and Challenges

Knowledge Gaps

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain unstudied.

  • Toxicity: Preliminary cytotoxicity assays are needed to assess safety margins.

Synthetic Innovations

  • Flow Chemistry: Continuous manufacturing could improve yield and reduce waste.

  • Catalytic Asymmetric Synthesis: Introducing chirality for targeted drug design.

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